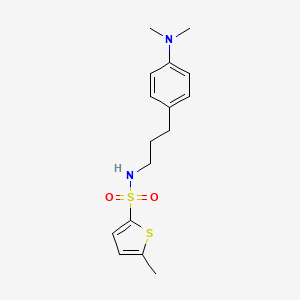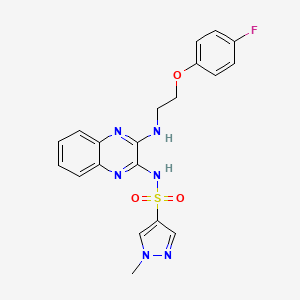![molecular formula C28H22N2O2S B3015969 3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide CAS No. 313252-04-9](/img/structure/B3015969.png)
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Scientific Research Applications
Synthesis and Biological Evaluation
Aminothiazoles and Thiazolylacetonitrile Derivatives : The compound has been synthesized and evaluated for potential anti-inflammatory properties. This research involves the synthesis of new derivatives, including aminothiazoles and thiazolylacetonitrile, and their biological evaluation for analgesic and anti-inflammatory activities (Thabet, Helal, Salem, & Abdelaal, 2011).
Ring-Substituted Naphthalene-1-Carboxanilides : Another study involved the preparation of ring-substituted naphthalene-1-carboxanilides, demonstrating significant antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis. These compounds were found to have higher activity than certain standard drugs and were tested for their effect on photosynthetic electron transport (Goněc et al., 2014).
Synthesis and Characterization : The compound's derivatives have been synthesized and characterized, revealing weak interactions in their crystal structures, which may have implications in their biological activity (Nagarajaiah & Begum, 2015).
Computational and Pharmacological Evaluation : Computational and pharmacological evaluations of novel derivatives, including the studied compound, have been conducted. These derivatives showed potential in toxicity assessment, tumour inhibition, and as antioxidants, analgesics, and anti-inflammatories (Faheem, 2018).
Antioxidant and Anticancer Activity : Novel derivatives of the compound have been synthesized and evaluated for their antioxidant and anticancer activities. Some derivatives demonstrated higher antioxidant activity than ascorbic acid and significant cytotoxic effects against specific cancer cell lines (Tumosienė et al., 2020).
Antibacterial and Herbicidal Activity : The antibacterial and herbicidal activities of ring-substituted 3-hydroxynaphthalene-2-carboxanilides, which are structurally related, were investigated. These compounds exhibited significant activity against certain Staphylococcus strains and mycobacterial species, along with herbicidal properties (Kos et al., 2013).
Molecular Docking Studies : The compound has been a part of studies involving molecular docking, which assesses its interaction with various biological molecules, a crucial aspect in drug discovery (Radisavljević et al., 2021).
Synthesis and Microbiological Evaluation : New derivatives of the compound have been synthesized and evaluated for their antimicrobial properties, providing insights into their potential as antibacterial and antifungal agents (Voskienė et al., 2012).
properties
IUPAC Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S/c1-18-12-14-19(15-13-18)25-26(20-8-4-3-5-9-20)33-28(29-25)30-27(31)23-16-21-10-6-7-11-22(21)17-24(23)32-2/h3-17H,1-2H3,(H,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLNIEQMZUIKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

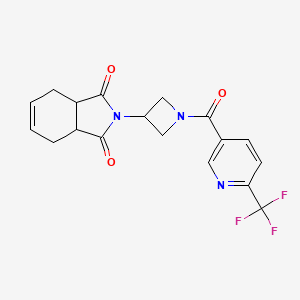
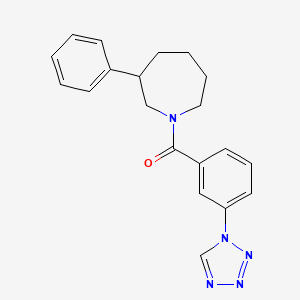
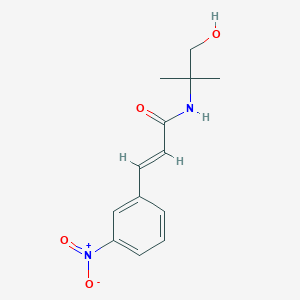
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3015893.png)
![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)
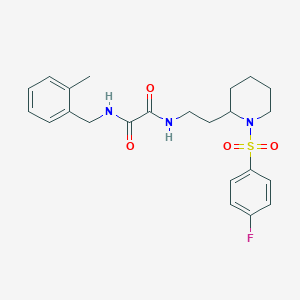
![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)
![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
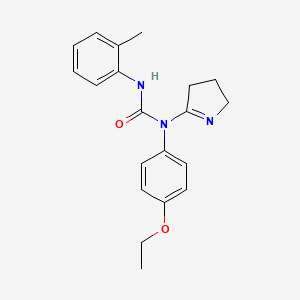
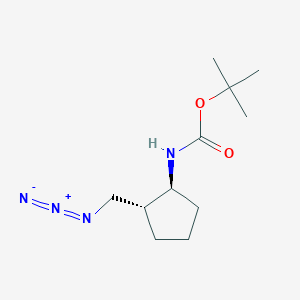
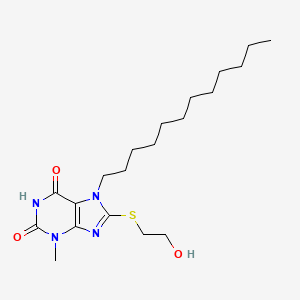
![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)
